molecular formula C12H22N3O14P3 B1322909 ((2R,3S,5R)-5-(5-(3-Aminopropyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate CAS No. 90015-82-0

((2R,3S,5R)-5-(5-(3-Aminopropyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate

Cat. No.: B1322909
CAS No.: 90015-82-0
M. Wt: 525.24 g/mol
InChI Key: CTDNMWQIQIIADL-IVZWLZJFSA-N
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Description

((2R,3S,5R)-5-(5-(3-Aminopropyl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate is a useful research compound. Its molecular formula is C12H22N3O14P3 and its molecular weight is 525.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Structure

  • A study by Valiyev et al. (2010) detailed the synthesis of novel dinucleotide analogs, including compounds related to the chemical structure , utilizing phenyldichlorophosphate as a coupling reagent, highlighting a superior method to previously reported techniques (Valiyev et al., 2010).

Natural Products and Bioactivities

  • Research by Song et al. (2023) isolated new natural products from Portulaca oleracea L., structurally similar to the specified compound. They explored their anti-inflammatory and anticholinesterase bioactivities, indicating potential therapeutic applications (Song et al., 2023).

Medicinal Chemistry and Pharmacology

  • Jing (2011) synthesized enantiomers of a compound similar to the specified molecule, exploring its potential in vitro antitumor activity and highlighting the significance of the R-configuration in its efficacy (Jing, 2011).

Molecular Interactions and Stability

  • Dubey et al. (2020) studied the interaction between human serum albumin and synthesized uridine derivatives, closely related to the compound . They highlighted the potential of these molecules in developing new drugs to combat various diseases, based on their binding mechanisms and cytotoxicity studies (Dubey et al., 2020).

Drug Degradation and Analysis

  • Pottabathini et al. (2016) developed a method for analyzing Sofosbuvir, a drug closely related to the specified compound. They focused on identifying and characterizing degradation products, providing insights into the stability and quality control of pharmaceuticals (Pottabathini et al., 2016).

Properties

IUPAC Name

[[(2R,3S,5R)-5-[5-(3-aminopropyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N3O14P3/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21/h5,8-10,16H,1-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21)/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDNMWQIQIIADL-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628657
Record name 5-(3-Aminopropyl)-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90015-82-0
Record name 5-(3-Aminopropyl)-2'-deoxyuridine 5'-(tetrahydrogen triphosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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